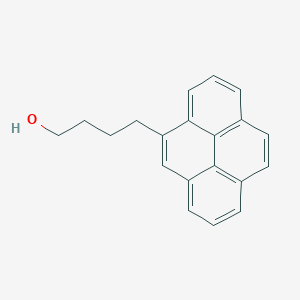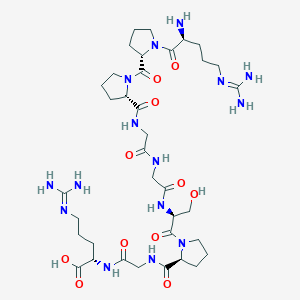![molecular formula C20H23FN4O5 B12560173 L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- CAS No. 185394-01-8](/img/structure/B12560173.png)
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- is a complex organic compound that combines the properties of L-phenylalaninamide and L-seryl with a fluorinated nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- typically involves multiple steps. The process begins with the preparation of L-phenylalaninamide and L-seryl, followed by the introduction of the 4-fluoro-3-nitrophenyl group. This can be achieved through a series of reactions including amide bond formation, esterification, and selective fluorination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach. Enzymes such as fluorinases and transaminases can be used to catalyze the formation of the desired product under mild conditions, reducing the need for harsh chemicals and high temperatures .
化学反応の分析
Types of Reactions
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- has several scientific research applications:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on biological pathways.
作用機序
The mechanism of action of L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of the fluorinated nitrophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
L-Phenylalaninamide: A simpler analog without the fluorinated nitrophenyl group.
L-Seryl-L-Phenylalaninamide: Lacks the fluorinated nitrophenyl group but retains the amide bond.
Fluorinated Amino Acids: Compounds with similar fluorinated groups but different amino acid backbones.
Uniqueness
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- is unique due to the combination of its structural components, which confer specific chemical and biological properties.
特性
CAS番号 |
185394-01-8 |
|---|---|
分子式 |
C20H23FN4O5 |
分子量 |
418.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H23FN4O5/c21-15-7-6-14(11-18(15)25(29)30)8-9-23-20(28)17(24-19(27)16(22)12-26)10-13-4-2-1-3-5-13/h1-7,11,16-17,26H,8-10,12,22H2,(H,23,28)(H,24,27)/t16-,17-/m0/s1 |
InChIキー |
LQQXEDUHJHCZAI-IRXDYDNUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)[C@H](CO)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
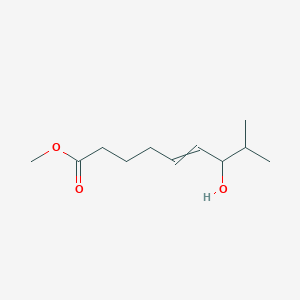

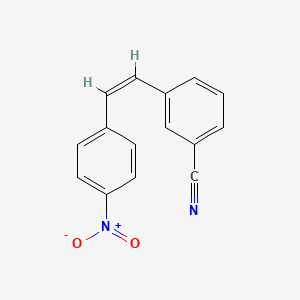
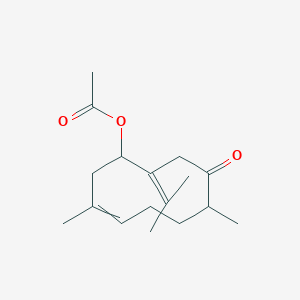

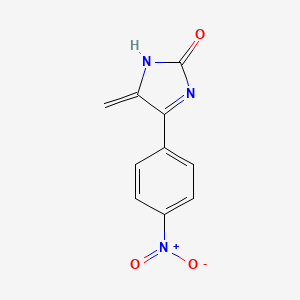
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
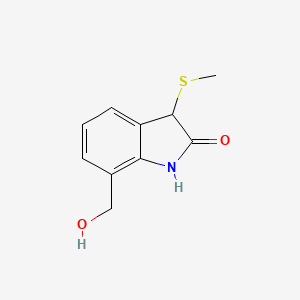
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
